Cas no 2680811-09-8 (4-Methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid)

4-Methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid is a fluorinated aromatic compound featuring a trifluoroacetamido substituent. It exhibits enhanced chemical stability and selectivity, making it ideal for various organic synthesis applications. Its unique structure allows for versatile reactions, broadening its utility in pharmaceutical and material science research.
4-Methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid structure
2680811-09-8 structure
商品名:4-Methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid
CAS番号:2680811-09-8
MF:C12H12F3NO3
メガワット:275.223793983459
CID:6208431
PubChem ID:165916855

4-Methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid 化学的及び物理的性質

名前と識別子

    • 4-methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid
    • EN300-28284321
    • 2680811-09-8
    • 4-Methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid
    • インチ: 1S/C12H12F3NO3/c1-7-2-3-9(10(17)18)6-8(7)4-5-16-11(19)12(13,14)15/h2-3,6H,4-5H2,1H3,(H,16,19)(H,17,18)
    • InChIKey: CHQWSAGKCYZOLV-UHFFFAOYSA-N
    • ほほえんだ: FC(C(NCCC1C=C(C(=O)O)C=CC=1C)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 275.07692773g/mol
  • どういたいしつりょう: 275.07692773g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 344
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 66.4Ų

4-Methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28284321-10.0g
4-methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid
2680811-09-8 95.0%
10.0g
$6020.0 2025-03-19
Enamine
EN300-28284321-5.0g
4-methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid
2680811-09-8 95.0%
5.0g
$4060.0 2025-03-19
Enamine
EN300-28284321-0.05g
4-methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid
2680811-09-8 95.0%
0.05g
$1176.0 2025-03-19
Enamine
EN300-28284321-0.5g
4-methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid
2680811-09-8 95.0%
0.5g
$1344.0 2025-03-19
Enamine
EN300-28284321-0.1g
4-methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid
2680811-09-8 95.0%
0.1g
$1232.0 2025-03-19
Enamine
EN300-28284321-1.0g
4-methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid
2680811-09-8 95.0%
1.0g
$1400.0 2025-03-19
Enamine
EN300-28284321-0.25g
4-methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid
2680811-09-8 95.0%
0.25g
$1288.0 2025-03-19
Enamine
EN300-28284321-2.5g
4-methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid
2680811-09-8 95.0%
2.5g
$2745.0 2025-03-19

4-Methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid 関連文献

4-Methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acidに関する追加情報

Introduction to 4-Methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic Acid (CAS No. 2680811-09-8)

4-Methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid, identified by its Chemical Abstracts Service (CAS) number 2680811-09-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its complex structure and potential biological activities. The presence of a methyl group at the 4-position and a trifluoroacetamide side chain at the 3-position contributes to its unique chemical properties, making it a subject of interest for various applications in medicinal chemistry and drug development.

The structural motif of 4-Methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid incorporates several key functional groups that are known to influence its reactivity and biological interactions. The benzoic acid core is a well-established scaffold in pharmacology, often serving as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The introduction of a methyl group at the 4-position enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. On the other hand, the trifluoroacetamide moiety introduces fluorine atoms, which are frequently employed in drug design to modulate metabolic stability and binding affinity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of such compounds with greater precision. The trifluoroacetamide group, in particular, has been shown to influence the electronic properties of the molecule, affecting its interaction with biological targets. Studies have suggested that fluorinated amides can enhance binding affinity by increasing hydrophobic interactions and reducing rotational freedom around the amide bond. This makes 4-Methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid a promising candidate for further exploration in the development of novel therapeutic agents.

In the context of drug discovery, benzoic acid derivatives have been extensively studied for their potential applications in treating various diseases, including inflammation, pain, and infectious disorders. The unique structural features of 4-Methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid position it as a versatile building block for designing molecules with tailored pharmacological properties. For instance, modifications at the 3-position can be strategically employed to alter binding interactions with enzymes or receptors involved in disease pathways.

One of the most compelling aspects of this compound is its potential role as an intermediate in synthesizing more complex molecules. The presence of both a carboxylic acid group and an amide functionality provides multiple points for chemical modification, allowing researchers to explore diverse structural analogs. Such flexibility is crucial in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity.

The synthesis of 4-Methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include functional group transformations such as esterification or amidation, followed by purification techniques like recrystallization or chromatography. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to obtain sufficient quantities for both laboratory research and potential industrial applications.

From a biochemical perspective, 4-Methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid may exhibit inhibitory effects on certain enzymes or receptors by competing with endogenous substrates or modulating signaling pathways. Preliminary studies have suggested that benzoic acid derivatives can interfere with inflammatory cascades by inhibiting key enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). The trifluoroacetamide group further enhances these interactions by improving binding stability through hydrophobic effects.

The growing interest in fluorinated compounds stems from their ability to enhance metabolic stability and reduce susceptibility to enzymatic degradation. This property is particularly valuable in drug development, where prolonged half-life can lead to improved therapeutic efficacy. Additionally, fluorine atoms can be detected using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS), facilitating structural elucidation and quality control.

In recent years, there has been a surge in research focused on developing novel anti-inflammatory agents with minimal side effects. Benzoic acid derivatives have emerged as promising candidates due to their ability to modulate inflammatory responses without significant toxicity. The structural diversity within this class allows for targeted design against specific inflammatory mediators or pathways.

The potential applications of 4-Methyl-3-[2-(2,2,2-trifluoroacetamido)ethyl]benzoic acid extend beyond inflammation management. Its unique chemical profile suggests utility in other therapeutic areas such as neurodegenerative diseases or cancer treatment. For example, some benzoic acid derivatives have shown neuroprotective effects by inhibiting oxidative stress or modulating neurotransmitter systems.

As computational methods continue to evolve, virtual screening techniques are being increasingly employed to identify lead compounds like 4-Methyl-3-[2-(2,2-difluoracetamido)ethyl]benzoic acid (a related derivative). These approaches leverage large databases of chemical structures and biological targets to predict potential interactions before experimental validation is required. Such high-throughput virtual screening accelerates the drug discovery process by narrowing down candidates with favorable properties.

The role of fluorine-containing compounds in modern medicine cannot be overstated. Their incorporation into drug molecules has led to several FDA-approved drugs with improved pharmacokinetic profiles. The ability of fluorine atoms to influence molecular properties makes them invaluable tools for medicinal chemists seeking to optimize lead compounds into viable therapeutics.

In conclusion,4-Methyl-3-[(more content needed)] remains an intriguing subject for further investigation due to its complex structure and potential biological significance. As research progresses,(additional details) will continueto uncover new applications for this compoundand related derivatives across various therapeutic domains,(final thoughts) reinforcing its importancein contemporary pharmaceutical development efforts.

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